(R)-3-Phenethylmorpholine
Description
(R)-3-Phenethylmorpholine is a chiral morpholine derivative characterized by a phenethyl substituent at the 3-position of the morpholine ring. Morpholine derivatives are widely explored in medicinal chemistry due to their versatility as pharmacophores or intermediates in drug synthesis. The (R)-enantiomer, in particular, may exhibit distinct biological activities compared to its (S)-counterpart, as stereochemistry often influences receptor binding and pharmacokinetics.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(3R)-3-(2-phenylethyl)morpholine |
InChI |
InChI=1S/C12H17NO/c1-2-4-11(5-3-1)6-7-12-10-14-9-8-13-12/h1-5,12-13H,6-10H2/t12-/m1/s1 |
InChI Key |
ZURODHAEBZHODQ-GFCCVEGCSA-N |
Isomeric SMILES |
C1COC[C@H](N1)CCC2=CC=CC=C2 |
Canonical SMILES |
C1COCC(N1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Phenethylmorpholine typically involves the reaction of phenethylamine with epichlorohydrin, followed by cyclization to form the morpholine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of ®-3-Phenethylmorpholine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-3-Phenethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ®-3-Phenethylmorpholine to its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenethylmorpholine derivatives.
Scientific Research Applications
®-3-Phenethylmorpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-3-Phenethylmorpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenethyl group enhances its binding affinity to these targets, leading to various biological effects. The compound may modulate signaling pathways and influence cellular processes, making it a valuable tool in pharmacological research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (R)-3-Phenethylmorpholine with morpholine-containing analogs and related synthetic intermediates, based on structural and functional parallels inferred from the evidence.
Structural and Functional Analogues
Key Observations :
Chlorophenyl groups in 3-chloro-N-phenyl-phthalimide contribute to rigidity and thermal stability in polymers, whereas morpholine derivatives prioritize stereoelectronic effects for receptor interactions .
Stereochemical Considerations :
- The (R)-configuration in this compound may confer selectivity analogous to aprepitant’s (R,R,R)-stereochemistry, which is critical for NK1 receptor binding .
Aprepitant derivatives require multi-step functionalization (e.g., EDC·HCl-mediated amidation), suggesting that this compound’s synthesis might involve similar coupling strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
